Fmoc-alpha-methyl-DL-methionine
Overview
Description
Fmoc-alpha-methyl-DL-methionine is a derivative of methionine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of alpha-methyl-DL-methionine. This modification is commonly used in peptide synthesis to protect the amino group during chemical reactions .
Mechanism of Action
Target of Action
Fmoc-alpha-methyl-DL-methionine is primarily used as a protecting group in peptide synthesis . The specific targets of this compound are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The mode of action of this compound involves the protection of amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the N-amino group .
Result of Action
The result of the action of this compound is the successful synthesis of peptides. By protecting the amine groups of amino acids during synthesis, this compound allows for the formation of peptide bonds without unwanted side reactions .
Action Environment
The action of this compound is influenced by the chemical environment in which peptide synthesis occurs. For example, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction mixture.
Biochemical Analysis
Biochemical Properties
Fmoc-alpha-methyl-DL-methionine is involved in several biochemical reactions, primarily in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is methionine adenosyltransferase, which catalyzes the formation of S-adenosylmethionine from methionine and ATP. This interaction is crucial for the methylation processes in cells. Additionally, this compound can interact with transfer RNA (tRNA) molecules during protein synthesis, influencing the incorporation of methionine into growing peptide chains .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of the mTOR (mechanistic target of rapamycin) pathway, which is essential for cell growth and proliferation. By altering the methylation status of specific genes, this compound can impact gene expression patterns, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific proteins and enzymes, either inhibiting or activating their functions. For example, it can inhibit the activity of certain methyltransferases, enzymes responsible for transferring methyl groups to target molecules. This inhibition can lead to changes in gene expression and cellular function. Additionally, this compound can be incorporated into peptides during synthesis, affecting their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These changes can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance protein synthesis and cellular metabolism, leading to improved growth and development. At high doses, it can have toxic effects, including liver damage and disruptions in metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methionine cycle and the transsulfuration pathway. It interacts with enzymes such as methionine adenosyltransferase and cystathionine beta-synthase, influencing the production of S-adenosylmethionine and cysteine, respectively. These interactions can affect metabolic flux and the levels of various metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and then distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting cellular processes such as protein synthesis and methylation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can influence gene expression by modulating the activity of methyltransferases. Additionally, its presence in the cytoplasm can affect protein synthesis and other metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-methyl-DL-methionine typically involves the protection of the amino group of alpha-methyl-DL-methionine with the Fmoc group. This can be achieved by reacting alpha-methyl-DL-methionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the protecting reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production .
Chemical Reactions Analysis
Types of Reactions
Fmoc-alpha-methyl-DL-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using a base like piperidine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Piperidine in N,N-dimethylformamide (DMF) is used to remove the Fmoc group.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected alpha-methyl-DL-methionine.
Substitution: Substituted methionine derivatives.
Scientific Research Applications
Fmoc-alpha-methyl-DL-methionine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and for studying protein structure and function.
Biology: In the synthesis of peptides for biological assays and studies on enzyme-substrate interactions.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-alpha-methyl-L-methionine: Similar structure but with a different stereochemistry.
Fmoc-methionine: Lacks the alpha-methyl group.
Fmoc-alpha-methyl-DL-alanine: Similar structure but with an alanine side chain instead of methionine.
Uniqueness
Fmoc-alpha-methyl-DL-methionine is unique due to the presence of both the Fmoc protecting group and the alpha-methyl group. This combination provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-21(19(23)24,11-12-27-2)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPHAVLGYDEOAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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